4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol is a complex organic compound that belongs to the class of triazole derivatives This compound is characterized by its unique structure, which includes a triazole ring, a benzyloxyphenyl group, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, including the formation of the triazole ring and the introduction of the benzyloxyphenyl and methoxyphenyl groups. Common synthetic routes may involve the use of starting materials such as substituted anilines, aldehydes, and thiourea. The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as acids or bases to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to scale up the production process. Quality control measures, including chromatography and spectroscopy, are essential to verify the identity and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups such as halides or alkyl groups are introduced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; conditionsacidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride; conditionsaprotic solvents like tetrahydrofuran (THF).
Substitution: Alkyl halides, aryl halides; conditionspolar aprotic solvents like dimethylformamide (DMF).
Major Products Formed
Scientific Research Applications
Chemistry: The compound serves as a versatile building block for the synthesis of more complex molecules and materials.
Biology: It has shown potential as a bioactive molecule with antimicrobial, antifungal, and anticancer properties.
Medicine: Research has indicated its potential use in drug development for treating various diseases, including cancer and infectious diseases.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired therapeutic effects. For example, its anticancer activity may involve the inhibition of key enzymes involved in cell proliferation and survival, leading to apoptosis or programmed cell death.
Comparison with Similar Compounds
Similar Compounds
- 1-Benzyl 2-methyl (2S,4R)-4-((4-bromoisoindoline-2-carbonyl)oxy)pyrrolidine-1,2-dicarboxylate
- Vanillin acetate
- Ethyl acetoacetate
Uniqueness
Compared to similar compounds, 4-({(E)-[4-(benzyloxy)phenyl]methylidene}amino)-5-(2-methoxyphenyl)-4H-1,2,4-triazole-3-thiol stands out due to its unique combination of functional groups and the presence of the triazole ring
Properties
Molecular Formula |
C23H20N4O2S |
---|---|
Molecular Weight |
416.5 g/mol |
IUPAC Name |
3-(2-methoxyphenyl)-4-[(E)-(4-phenylmethoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C23H20N4O2S/c1-28-21-10-6-5-9-20(21)22-25-26-23(30)27(22)24-15-17-11-13-19(14-12-17)29-16-18-7-3-2-4-8-18/h2-15H,16H2,1H3,(H,26,30)/b24-15+ |
InChI Key |
HYEYXKYIJUGUFV-BUVRLJJBSA-N |
Isomeric SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)OCC4=CC=CC=C4 |
Canonical SMILES |
COC1=CC=CC=C1C2=NNC(=S)N2N=CC3=CC=C(C=C3)OCC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.